2-chloro-N-{[4-(3-chlorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-6-fluorobenzamide
Description
The compound 2-chloro-N-{[4-(3-chlorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-6-fluorobenzamide (molecular formula: C₁₆H₁₂Cl₂FN₃OS; molecular weight: 400.25 g/mol) features a 1,2,4-triazol-3-yl core substituted with a 3-chlorophenyl group and a sulfanylidene moiety. The benzamide component includes chlorine at position 2 and fluorine at position 4.
Properties
IUPAC Name |
2-chloro-N-[[4-(3-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-6-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2FN4OS/c17-9-3-1-4-10(7-9)23-13(21-22-16(23)25)8-20-15(24)14-11(18)5-2-6-12(14)19/h1-7H,8H2,(H,20,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZIIORUKYOXUQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=NNC2=S)CNC(=O)C3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{[4-(3-chlorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-6-fluorobenzamide typically involves multiple steps, including the formation of the triazole ring, the introduction of the chlorophenyl group, and the attachment of the fluorobenzamide moiety. Common synthetic routes may involve:
Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
Introduction of the Chlorophenyl Group: This step may involve nucleophilic substitution reactions using chlorinated aromatic compounds.
Attachment of the Fluorobenzamide Moiety: This can be done through amide bond formation reactions, often using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{[4-(3-chlorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-6-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorinated aromatic sites, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-chloro-N-{[4-(3-chlorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-6-fluorobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-{[4-(3-chlorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-6-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substitution Patterns
The table below compares key structural attributes of the target compound with similar derivatives:
¹ From : 3-[4-(2-Chlorobenzylideneamino)-3-methyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-1-yl]-1,3-diphenylpropan-1-one. ² From : 3-chloro-N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-fluorobenzenesulfonamide.
Key Observations:
- Triazol Core Modifications: The target compound’s 3-chlorophenyl and sulfanylidene groups contrast with ’s benzylideneamino substituent and ’s cyclopropyl-phenyl combination.
- Halogenation : Fluorine at position 6 (target) vs. position 4 () may affect polarity and metabolic stability. Diflubenzuron’s 2,6-difluoro pattern is associated with enhanced insecticidal activity, suggesting the target’s 6-fluoro substitution could offer similar advantages .
- Functional Groups : The benzamide group in the target and diflubenzuron differs from ’s sulfonamide, which may alter hydrogen-bonding capabilities and target specificity .
Hydrogen Bonding and Crystal Packing
Hydrogen-bonding patterns, critical for molecular aggregation and crystal packing (), differ across analogs:
- The target’s sulfanylidene group (C=S) can act as a hydrogen-bond acceptor, while the benzamide’s carbonyl (C=O) and NH groups provide donor/acceptor sites. This dual functionality may enhance intermolecular interactions compared to ’s sulfonamide (S=O) group .
Inferred Bioactivity and Environmental Impact
- Mechanistic Insights : Diflubenzuron inhibits chitin synthesis in insects. The target’s triazol ring and fluorinated benzamide could target similar pathways but with modified selectivity due to steric and electronic differences .
Biological Activity
The compound 2-chloro-N-{[4-(3-chlorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-6-fluorobenzamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic potential, supported by various research findings and case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : C16H14ClFN4S
- Molecular Weight : 348.82 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : The compound has been shown to possess significant antibacterial properties against various strains of bacteria.
- Antidiabetic Potential : Preliminary studies suggest it may inhibit enzymes related to glucose metabolism.
- Anticancer Activity : Investigations have indicated potential cytotoxic effects on cancer cell lines.
Antimicrobial Activity
A study evaluated the antibacterial efficacy of several triazole derivatives, including the target compound. The results demonstrated:
| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|---|
| 2-chloro-N-{...} | E. coli | 15 | 50 |
| 2-chloro-N-{...} | S. aureus | 18 | 25 |
| 2-chloro-N-{...} | P. aeruginosa | 12 | 100 |
These findings indicate that the compound exhibits moderate antibacterial activity, particularly against S. aureus and E. coli .
Antidiabetic Activity
The compound's potential as an antidiabetic agent was assessed through its inhibitory effects on α-glucosidase and α-amylase enzymes. The results from in vitro studies showed:
| Compound | Enzyme Inhibition (%) | IC50 (µM) |
|---|---|---|
| 2-chloro-N-{...} | α-glucosidase | 70% |
| 2-chloro-N-{...} | α-amylase | 65% |
These results suggest that the compound may serve as a promising candidate for managing diabetes by inhibiting carbohydrate digestion .
Anticancer Activity
The anticancer potential of the compound was evaluated using various cancer cell lines. The cytotoxicity was measured using MTT assays:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 30 |
| HeLa (Cervical) | 25 |
| A549 (Lung) | 35 |
The compound displayed significant cytotoxic effects, particularly against HeLa and MCF-7 cells, indicating its potential for further development as an anticancer agent .
The biological activities of this compound are believed to be mediated through several mechanisms:
- Enzyme Inhibition : The inhibition of key enzymes involved in carbohydrate metabolism contributes to its antidiabetic effects.
- Cell Cycle Arrest : Studies suggest that it may induce cell cycle arrest in cancer cells, leading to apoptosis.
- Membrane Disruption : Its antimicrobial activity may involve disrupting bacterial cell membranes.
Case Studies and Research Findings
Several case studies have highlighted the therapeutic potential of similar compounds within the same chemical class:
- Antimicrobial Efficacy : A study involving triazole derivatives demonstrated that modifications in the chemical structure significantly affected antibacterial potency and selectivity against various pathogens .
- Diabetes Management : Research on related benzamide derivatives showed promising results in lowering blood glucose levels in diabetic models through enzyme inhibition .
- Cancer Treatment : Compounds with similar structural features have been investigated for their ability to inhibit tumor growth in vivo, showcasing their potential as novel anticancer agents .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of this triazole-containing benzamide derivative typically involves multi-step reactions, including:
- Substitution Reactions : Introduction of the sulfanylidene group via nucleophilic substitution using reagents like alkyl halides under basic conditions (e.g., NaH or KOH) .
- Oxidation/Reduction : Controlled oxidation of thiol intermediates to sulfanylidene groups using hydrogen peroxide or potassium permanganate .
- Cyclization : Formation of the 1,2,4-triazole ring via condensation reactions, often catalyzed by acetic acid or p-toluenesulfonic acid .
Q. Optimization Strategies :
- Use Design of Experiments (DOE) principles, such as factorial designs, to vary temperature, solvent polarity, and catalyst concentration. For example, highlights randomized block designs with replicates to minimize variability in yield and purity .
Q. What spectroscopic and crystallographic techniques are critical for structural characterization?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and hydrogen bonding patterns (e.g., deshielding effects from electron-withdrawing groups like -Cl and -F) .
- X-ray Crystallography : Resolve 3D conformation and non-covalent interactions (e.g., π-stacking between aromatic rings). demonstrates how crystallography clarifies steric effects in triazole derivatives .
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation pathways, especially for halogenated fragments .
Advanced Research Questions
Q. How can contradictions in spectroscopic data during structural elucidation be resolved?
Methodological Answer:
- Cross-Validation : Pair NMR data with Density Functional Theory (DFT) calculations to predict chemical shifts and compare with experimental results .
- Dynamic NMR Experiments : Resolve rotational barriers in flexible substituents (e.g., the benzamide moiety) by varying temperature .
- Single-Crystal Analysis : Overcome ambiguities in NOESY/ROESY data by confirming spatial arrangements via X-ray crystallography, as shown in for triazole derivatives .
Q. What strategies are effective for designing SAR studies to evaluate biological activity?
Methodological Answer:
- Computational Docking : Use software like AutoDock to predict binding affinity toward target enzymes (e.g., bacterial dihydrofolate reductase or cancer-related kinases). highlights antimicrobial activity linked to the triazole-thiol moiety .
- In Vitro Assays :
- Antimicrobial Activity : Test against Gram-positive/negative strains using MIC (Minimum Inhibitory Concentration) assays .
- Cytotoxicity : Evaluate antitumor potential via MTT assays on cancer cell lines, comparing substituent effects (e.g., fluorobenzamide vs. chlorophenyl groups) .
- Metabolic Stability : Assess oxidative metabolism using liver microsome models to guide lead optimization .
Q. How should researchers design experiments to optimize reaction yields and purity?
Methodological Answer:
- Factorial Design : Vary parameters like solvent (DMF vs. THF), temperature (80–120°C), and catalyst load (5–10 mol%) to identify optimal conditions. ’s split-plot design for agricultural trials can be adapted for chemical synthesis .
- In-Line Monitoring : Use FTIR or HPLC to track reaction progress and detect intermediates.
- Purification Techniques :
- Column Chromatography : Separate isomers using gradient elution (hexane/ethyl acetate).
- Recrystallization : Improve purity via solvent pair systems (e.g., ethanol/water) .
Q. What are the key challenges in analyzing the electronic effects of substituents on reactivity?
Methodological Answer:
- Hammett Studies : Correlate substituent σ-values (e.g., -Cl: σₚ = 0.23, -F: σₚ = 0.06) with reaction rates in nucleophilic substitutions .
- Electrochemical Analysis : Use cyclic voltammetry to quantify electron-withdrawing/donating effects on redox potentials .
- Computational Modeling : Calculate Fukui indices to predict sites of electrophilic/nucleophilic attack .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
